molecular formula C12H24BrI B3276181 Dodecane, 1-bromo-12-iodo- CAS No. 63615-15-6

Dodecane, 1-bromo-12-iodo-

Cat. No.: B3276181
CAS No.: 63615-15-6
M. Wt: 375.13 g/mol
InChI Key: FADGDHIAVCRCFG-UHFFFAOYSA-N
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Description

Significance of Heterobifunctional Alkane Derivatives in Chemical Synthesis

Heterobifunctional molecules, those containing two different functional groups, are of paramount importance in modern synthetic chemistry. uni-freiburg.dequt.edu.au Reagents like 1-bromo-12-iodododecane are prime examples, offering two distinct reactive centers on the same molecule. The significance of such derivatives lies in their ability to act as "linchpins," connecting different molecular fragments in a controlled and predictable manner. uni-freiburg.de

The key to their utility is the differential reactivity of the two functional groups. In the case of 1-bromo-12-iodododecane, the carbon-iodine bond is weaker and more reactive than the carbon-bromine bond. This allows chemists to perform a chemical reaction selectively at the iodinated end of the molecule while leaving the brominated end intact for a subsequent, different transformation. This orthogonal reactivity is crucial in multi-step syntheses, such as in the development of PROteolysis TArgeting Chimeras (PROTACs), where linker molecules are required to connect two different protein-binding ligands. ijrpr.com This step-by-step approach prevents the formation of unwanted side products and allows for the efficient construction of highly complex and precisely defined molecules. uni-freiburg.de

Overview of Dihalogenated Dodecanes in Research Contexts

Dihalogenated dodecanes, including both homo- and hetero-functionalized variants, are valuable intermediates in various research applications. Their long twelve-carbon chain provides spacing and flexibility, making them ideal for spanning biological membranes or linking distant functional domains in large molecules.

One notable application is in the synthesis of insect pheromones. For instance, a derivative of 1-bromo-12-iodododecane is a key intermediate in the stereoselective synthesis of (Z,E)-13,15-octadecadienal, a sex pheromone. The synthesis starts with 12-bromo-1-dodecanol (B1266633), which is converted through several steps into 1,1-diethoxy-12-iodododecane, highlighting the use of a brominated and iodinated dodecane (B42187) framework.

Other dihalogenated dodecanes are used to study fundamental reaction mechanisms. For example, 1-bromo-2-fluorododecane and 2-fluoro-1-iodododecane have been synthesized to investigate halofluorination reactions. Furthermore, compounds like 1,10-dichlorodecane (B1670031) are relevant in industrial alkylation processes, though their separation from unreacted paraffins presents a technical challenge. The unique properties of these molecules make them indispensable tools in both applied and academic chemical research.

A summary of various dihalogenated dodecanes and their applications is presented below.

Compound NameResearch Context/Application
1-Bromo-12-iodododecane Precursor for heterobifunctional linkers in complex molecule synthesis.
1,1-Diethoxy-12-iodododecane Intermediate in the synthesis of insect sex pheromones.
1-Bromo-2-fluorododecane Substrate in studies of halofluorination reaction mechanisms.
2-Fluoro-1-iodododecane Substrate in studies of halofluorination reaction mechanisms.
1,10-Dichlorodecane Component in industrial alkylation reaction mixtures.

Historical Development of Synthetic Approaches to Bifunctional Alkyl Halides

The methods for synthesizing alkyl halides have evolved significantly over time. ijrpr.com Historically, these compounds were often prepared through direct, and often difficult to control, methods such as the free-radical halogenation of alkanes with chlorine or bromine in the presence of UV light. firsthope.co.in Another classical approach involved the substitution reaction of alcohols with hydrogen halides or phosphorus halides. ijrpr.comfirsthope.co.inneliti.com While effective, these methods can lack selectivity and may not be suitable for creating complex molecules with sensitive functional groups. curlyarrows.com

A major advancement in the synthesis of heterobifunctional alkyl halides, such as 1-bromo-12-iodododecane, was the refinement of halogen exchange reactions. The Finkelstein reaction, first reported in 1910, is a cornerstone of this approach. doubtnut.comstackexchange.commanac-inc.co.jp This SN2 reaction involves treating an alkyl chloride or bromide with an excess of an alkali metal iodide (like sodium iodide) in a solvent such as acetone (B3395972). manac-inc.co.jporganic-chemistry.org The equilibrium of the reaction is driven forward by the precipitation of the less soluble sodium chloride or sodium bromide, yielding the desired iodoalkane. stackexchange.com

This method is exceptionally well-suited for preparing 1-bromo-12-iodododecane. A common strategy is to start with the commercially available 1,12-dibromododecane (B1294643) and perform a carefully controlled Finkelstein reaction. By using just one equivalent of sodium iodide, it is possible to selectively replace one of the bromine atoms with iodine, leveraging the principles of stoichiometry to favor the production of the heterobifunctional product over the di-iodinated byproduct. This selective, reliable, and historically significant method remains a primary route for accessing this and other valuable heterobifunctional alkyl halides.

Compound Properties

IdentifierValue
Chemical Name Dodecane, 1-bromo-12-iodo-
CAS Number 63615-15-6 chemsrc.com
Molecular Formula C₁₂H₂₄BrI
Molecular Weight 375.13 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-12-iodododecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24BrI/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADGDHIAVCRCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCI)CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50803503
Record name 1-Bromo-12-iodododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50803503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63615-15-6
Record name 1-Bromo-12-iodododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50803503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dodecane, 1 Bromo 12 Iodo

Convergent Synthetic Routes to Terminal Dihaloalkanes

Convergent synthesis provides an efficient pathway to complex molecules by preparing key intermediates separately before combining them. For Dodecane (B42187), 1-bromo-12-iodo-, this often involves the initial synthesis of a monofunctionalized dodecane precursor, which is then converted to the final product.

Synthesis via 12-bromo-1-dodecanol (B1266633) Precursors

A common and effective strategy commences with the selective monobromination of 1,12-dodecanediol (B52552). This precursor, 12-bromo-1-dodecanol, is a valuable intermediate where the two ends of the alkyl chain are differentiated.

The synthesis of 12-bromo-1-dodecanol can be achieved by reacting 1,12-dodecanediol with hydrogen bromide. sciencemadness.org Typically, the diol is heated at reflux with a hydrobromic acid solution, often in a biphasic system with a solvent like toluene. sciencemadness.org Careful control of stoichiometry and reaction time is crucial to favor the formation of the monobrominated product over the dibrominated byproduct, 1,12-dibromododecane (B1294643). The hydroxyl group protonates, forming a good leaving group (water), which is then displaced by the bromide ion in a nucleophilic substitution reaction.

Once 12-bromo-1-dodecanol is isolated, the remaining terminal hydroxyl group must be converted to an iodide. There are several established methods for this transformation:

Appel Reaction: This reaction utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂). The alcohol reacts with the PPh₃/I₂ mixture, often in the presence of imidazole, to form an alkoxyphosphonium iodide intermediate. The iodide ion then displaces triphenylphosphine oxide in an Sₙ2 reaction, yielding the desired 1-bromo-12-iodododecane. organic-synthesis.com This method is known for its mild conditions. organic-synthesis.com

Phosphorus Halides: Another approach involves the use of phosphorus triiodide (PI₃), which can be generated in situ from red phosphorus and iodine. chemguide.co.uk The alcohol reacts with PI₃ to form the alkyl iodide.

Using Hydrogen Iodide: The alcohol can be reacted with hydrogen iodide (HI), typically generated from potassium iodide and a non-oxidizing acid like phosphoric acid (H₃PO₄). chemguide.co.uk Concentrated sulfuric acid is avoided as it oxidizes iodide ions to iodine. chemguide.co.uk

Halogenation of Dodecanes and Dodecanols

Direct halogenation of dodecane is a less precise method for generating the desired product. Free-radical halogenation of alkanes with bromine or iodine is generally unselective and can lead to a mixture of products with halogens at various positions along the carbon chain. masterorganicchemistry.comlibretexts.org Achieving terminal dihalogenation with two different halogens in a single step is not synthetically viable due to the lack of regioselectivity.

A more controlled approach involves the halogenation of dodecanol. For instance, 1-dodecanol (B7769020) can be converted to 1-bromododecane (B92323) using reagents like hydrobromic acid with sulfuric acid or phosphorus tribromide. manac-inc.co.jp Similarly, it can be converted to 1-iodododecane. However, to synthesize the target molecule, a diol is the necessary starting point to introduce functionality at both ends of the chain.

The table below summarizes the key transformations starting from the diol precursor.

Starting MaterialIntermediateTarget ProductReagents for Step 1 (Bromination)Reagents for Step 2 (Iodination)
1,12-Dodecanediol12-bromo-1-dodecanolDodecane, 1-bromo-12-iodo-HBr (aq) in Toluene, reflux1. PPh₃, I₂, Imidazole2. Red P, I₂3. KI, H₃PO₄

Regioselective Halogen Interconversion Strategies

An alternative convergent route starts with a symmetrically dihalogenated alkane, such as 1,12-dibromododecane, followed by a selective exchange of one of the halogens.

Bromine-Iodine Exchange via Nucleophilic Substitution (Finkelstein-type reactions)

The Finkelstein reaction is a classic and highly effective method for halogen exchange. wikipedia.org It operates via an Sₙ2 mechanism, where an alkyl halide is treated with a metal iodide salt in a suitable solvent. wikipedia.org To synthesize Dodecane, 1-bromo-12-iodo-, one could start with 1,12-dibromododecane and replace one of the bromine atoms with iodine.

The reaction is typically performed by dissolving the dibromoalkane in acetone (B3395972) with sodium iodide (NaI). wikipedia.org The choice of acetone as a solvent is critical; NaI is soluble in acetone, whereas the resulting sodium bromide (NaBr) is not. wikipedia.org This precipitation of NaBr shifts the reaction equilibrium towards the products, driving the reaction to completion according to Le Châtelier's principle. rogue-scholar.org

Achieving mono-substitution is the primary challenge in this approach. To favor the formation of 1-bromo-12-iodododecane over 1,12-diiodododecane, reaction conditions must be carefully controlled. This typically involves using a stoichiometric amount (or a slight excess) of sodium iodide and carefully monitoring the reaction progress to stop it after the first substitution has occurred.

Comparative Analysis of Halogen Exchange Efficiencies

The efficiency of halogen exchange reactions like the Finkelstein reaction is governed by several factors inherent to the Sₙ2 mechanism.

Leaving Group Ability: The success of the reaction depends on the leaving group ability of the resident halide. In the alkyl halide series, iodide is the best leaving group, followed by bromide, and then chloride (I⁻ > Br⁻ > Cl⁻). This trend means that converting an alkyl bromide to an alkyl iodide is generally more favorable than the reverse reaction.

Nucleophilicity: The nucleophilicity of the halide ions in polar aprotic solvents like acetone follows the order Cl⁻ < Br⁻ < I⁻. The high nucleophilicity of the iodide ion facilitates the displacement of the bromide.

Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF) are preferred as they solvate the cation of the salt but not the anion, leaving the nucleophile (I⁻) more reactive. iitk.ac.in

Steric Hindrance: The Finkelstein reaction is most efficient for primary alkyl halides, such as 1,12-dibromododecane, as the Sₙ2 transition state is less sterically hindered. wikipedia.org

The combination of a good leaving group (bromide) and a strong nucleophile (iodide) in a suitable solvent makes the conversion of a bromoalkane to an iodoalkane a highly efficient process.

The following table compares the two main convergent routes.

Synthetic RouteStarting MaterialKey Intermediate/ReactionAdvantagesDisadvantages
Route A 1,12-Dodecanediol12-bromo-1-dodecanolExcellent differentiation of chain ends.Two distinct synthetic steps required after diol.
Route B 1,12-DibromododecaneSelective Finkelstein ReactionPotentially fewer steps if dibromide is readily available.Risk of over-reaction to form diiodide; requires careful control.

Optimized and Scalable Preparation Techniques

For the synthesis of Dodecane, 1-bromo-12-iodo- on a larger scale, considerations of cost, safety, yield, and ease of purification become paramount.

The Finkelstein reaction is generally considered scalable. echemi.com The use of inexpensive reagents (NaI, acetone) and the simple work-up procedure—filtering off the precipitated sodium bromide—make it attractive for industrial applications. Optimization for large-scale synthesis would involve fine-tuning the temperature (often room temperature or gentle reflux is sufficient), reaction time, and stoichiometry to maximize the yield of the mono-iodinated product while minimizing the formation of the diiodide. echemi.com

For the route involving the 12-bromo-1-dodecanol intermediate, the conversion of the alcohol to the iodide can also be optimized. While the Appel reaction is effective, it generates stoichiometric amounts of triphenylphosphine oxide, which can be challenging to remove on a large scale. Alternative methods, such as using the NaI/H₃PO₄ system, might be more amenable to large-scale workups.

Recent research into halogenation reactions has also explored the use of ionic liquids, which can act as both the solvent and the halide source, potentially offering a greener and more recyclable synthetic route. organic-chemistry.org While specific application to Dodecane, 1-bromo-12-iodo- is not widely documented, these modern techniques represent a promising avenue for optimized and scalable preparation.

Evaluation of Catalyst Systems for Halogenation Reactions

The term "catalyst" in the context of these halogenation reactions can be nuanced. While some reactions may employ a true catalyst that is regenerated in the reaction cycle, others may use stoichiometric reagents that facilitate the transformation.

For the selective monobromination of 1,12-dodecanediol, the reaction with hydrobromic acid (HBr) is typically not catalytic. HBr serves as both the bromine source and the acid promoter. The selectivity for the mono-substituted product is primarily controlled by the molar ratio of the reactants. Using a near-equimolar amount of HBr relative to the diol can favor the formation of 12-bromo-1-dodecanol.

For the subsequent iodination of 12-bromo-1-dodecanol, the Appel reaction is a highly effective method. wikipedia.org In its classic form, the Appel reaction is not catalytic and utilizes stoichiometric amounts of triphenylphosphine (PPh₃) and a source of iodine, such as iodine (I₂) or carbon tetraiodide (CI₄). wikipedia.org The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which then undergoes nucleophilic attack by the alcohol. The resulting oxyphosphonium salt is then displaced by the iodide ion in an Sₙ2 reaction. organic-chemistry.org

The driving force for the Appel reaction is the formation of the highly stable triphenylphosphine oxide byproduct. wikipedia.org While effective, a significant drawback of the stoichiometric Appel reaction is the formation of a large amount of this byproduct, which can complicate purification. wikipedia.org Research has been directed towards developing catalytic versions of the Appel reaction to mitigate this issue. wikipedia.org

Another approach for the iodination of 12-bromo-1-dodecanol involves a two-step sequence. First, the alcohol is converted to a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.org This reaction proceeds with retention of configuration. The resulting tosylate is then subjected to a nucleophilic substitution reaction with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like acetone or dimethylformamide (DMF). uib.nosciencemadness.org This reaction, a variation of the Finkelstein reaction, is driven by the precipitation of the less soluble sodium or potassium tosylate. uib.no Tosylates are excellent leaving groups due to the resonance stabilization of the resulting anion. libretexts.org

The table below summarizes the reagent systems for the synthesis of Dodecane, 1-bromo-12-iodo- from 12-bromo-1-dodecanol.

Transformation Reagent System Role Typical Conditions
IodinationTriphenylphosphine (PPh₃) and Iodine (I₂)Stoichiometric ReagentsAnhydrous polar aprotic solvent (e.g., CH₂Cl₂)
Tosylationp-Toluenesulfonyl chloride (TsCl) and PyridineReagentsAnhydrous conditions, often at reduced temperatures
Iodide SubstitutionSodium Iodide (NaI)NucleophilePolar aprotic solvent (e.g., acetone, DMF)

Purification and Isolation Methodologies for Research Scale

The successful synthesis of Dodecane, 1-bromo-12-iodo- on a research scale is highly dependent on effective purification and isolation techniques at each step to remove unreacted starting materials, reagents, and byproducts.

Purification of 12-bromo-1-dodecanol:

Following the monobromination of 1,12-dodecanediol, the reaction mixture will contain the desired product, unreacted diol, and the di-brominated byproduct, 1,12-dibromododecane. The separation of these components can be achieved through a combination of techniques.

Extraction: The reaction mixture is typically worked up by quenching with water and extracting the organic components into a suitable solvent like diethyl ether or dichloromethane. Washing the organic layer with an aqueous basic solution, such as sodium bicarbonate, will remove any residual acidic impurities. sciencemadness.org

Chromatography: The most effective method for separating the mono-bromo alcohol from the diol and the di-bromide is column chromatography on silica (B1680970) gel. The polarity difference between these compounds allows for their separation. The diol is the most polar and will have the lowest retention factor (Rf), while the di-bromide is the least polar and will have the highest Rf. The desired 12-bromo-1-dodecanol will have an intermediate polarity and can be isolated in a pure form. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, is often employed for optimal separation. prepchem.com

Purification of Dodecane, 1-bromo-12-iodo-:

After the iodination of 12-bromo-1-dodecanol, the crude product will contain the desired Dodecane, 1-bromo-12-iodo-, any unreacted 12-bromo-1-dodecanol, and byproducts from the reaction.

Work-up: The work-up procedure will depend on the iodination method used. If the Appel reaction is employed, the primary byproduct is triphenylphosphine oxide. This can be largely removed by precipitation from a non-polar solvent or by chromatography. wikipedia.org If a tosylate intermediate is used, the work-up involves removing the tosylate salt by filtration and the solvent by evaporation.

Extraction and Washing: The crude product is dissolved in an organic solvent and washed with water and brine to remove any water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

Chromatography: Final purification is typically achieved by column chromatography on silica gel. The polarity of Dodecane, 1-bromo-12-iodo- will be different from the starting bromo-alcohol, allowing for their separation. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent, is generally effective.

The progress of the purification can be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The table below outlines a general purification scheme for Dodecane, 1-bromo-12-iodo-.

Purification Step Purpose Reagents/Materials
Aqueous Work-upRemoval of water-soluble impurities and quenching of the reaction.Water, Sodium Bicarbonate Solution, Brine
ExtractionIsolation of the organic product from the aqueous phase.Diethyl ether or Dichloromethane
DryingRemoval of residual water from the organic phase.Anhydrous Sodium Sulfate or Magnesium Sulfate
Solvent RemovalConcentration of the crude product.Rotary Evaporator
Column ChromatographySeparation of the desired product from byproducts and unreacted starting materials.Silica Gel, Hexane, Ethyl Acetate

Reactivity and Mechanistic Investigations of Dodecane, 1 Bromo 12 Iodo

Organometallic Transformations and Coupling Reactions

The distinct electronic and steric properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds are central to the selective organometallic chemistry of Dodecane (B42187), 1-bromo-12-iodo-. The C-I bond is longer and weaker than the C-Br bond, making the iodine-bearing carbon more susceptible to nucleophilic attack, oxidative addition, and single-electron transfer processes.

Cross-coupling reactions are fundamental in carbon-carbon bond formation. For a substrate like Dodecane, 1-bromo-12-iodo-, the key is to achieve chemoselective coupling at one of the two halogenated sites.

Grignard Reagents (RMgX): The formation of a Grignard reagent from Dodecane, 1-bromo-12-iodo- would preferentially occur at the more reactive C-I bond. Treatment with magnesium metal would yield the organomagnesium iodide, leaving the bromo group intact for subsequent reactions. This intermediate can then be coupled with various electrophiles. Palladium- and nickel-catalyzed cross-coupling reactions (such as Kumada coupling) between an alkyl Grignard reagent and an alkyl halide are well-established. rsc.orgrsc.org In a reaction involving Dodecane, 1-bromo-12-iodo- and an external Grignard reagent, the coupling would again be expected to occur selectively at the C-I bond. lookchem.com

Organolithium Reagents (RLi): These are highly reactive organometallic compounds. wikipedia.org Two primary methods for their formation from alkyl halides are metal-halogen exchange and direct reduction with lithium metal. masterorganicchemistry.comlibretexts.org For Dodecane, 1-bromo-12-iodo-, the lithium-halogen exchange with an alkyllithium (like t-BuLi) would proceed much faster at the C-I bond due to the greater polarizability and lower bond strength of the C-I bond compared to the C-Br bond. researchgate.net This selective exchange generates a lithiated dodecyl chain with a terminal bromide, which can be used as a potent nucleophile or base.

Gilman Reagents (R₂CuLi): Lithium diorganocuprates, or Gilman reagents, are softer nucleophiles compared to Grignard and organolithium reagents. masterorganicchemistry.com They are particularly effective in SN2 reactions with alkyl halides to form C-C bonds, a process known as the Corey-House synthesis. wikipedia.orglibretexts.org When reacting Dodecane, 1-bromo-12-iodo- with a Gilman reagent, the substitution will preferentially take place at the C-12 position, displacing the better leaving group, iodide. libretexts.orgyoutube.com This selectivity allows for the introduction of an alkyl or aryl group at one end of the dodecane chain while preserving the bromo functionality for further synthetic elaboration.

Reagent TypeExpected Primary Reaction Site on Dodecane, 1-bromo-12-iodo-Resulting Intermediate/ProductRationale for Selectivity
Mg (Grignard formation) C-IBr-(CH₂)₁₂-MgIHigher reactivity of alkyl iodides
RLi (Lithium-Halogen Exchange) C-IBr-(CH₂)₁₂-LiFaster exchange rate for C-I vs. C-Br
R₂CuLi (Gilman, Coupling) C-IBr-(CH₂)₁₂-RIodide is a better leaving group than bromide

Samarium diiodide (SmI₂) is a powerful single-electron transfer (SET) agent widely used in organic synthesis. nih.gov Its reactions with alkyl halides can proceed through either radical or organosamarium intermediates, depending on the reaction conditions. rsc.orgwikipedia.org

The reduction of an alkyl halide by SmI₂ is initiated by an electron transfer to the carbon-halogen bond. nih.gov Given the lower reduction potential of the C-I bond, SmI₂ will selectively reduce the iodododecyl terminus of Dodecane, 1-bromo-12-iodo-. This can lead to two primary pathways:

Radical Pathway: A single electron transfer generates an alkyl radical (Br-(CH₂)₁₂•). This radical can participate in various reactions, such as intermolecular coupling with alkenes or intramolecular cyclization if an unsaturated moiety is present.

Organosamarium Pathway: Two successive single-electron transfers result in the formation of an organosamarium intermediate (Br-(CH₂)₁₂-SmI). This species behaves similarly to a Grignard reagent and can undergo nucleophilic addition to carbonyl compounds in a Barbier-type reaction. nih.govjove.com

The reducing power of SmI₂ can be enhanced by additives like hexamethylphosphoramide (B148902) (HMPA), which can influence the reaction mechanism and product distribution. acs.org These mediated pathways provide a mild and chemoselective method for functionalizing the iodo-end of the molecule. rsc.orgnih.gov

The selective transformation of Dodecane, 1-bromo-12-iodo- in organometallic reactions is governed by the fundamental differences between the C-Br and C-I bonds. This differential reactivity is a cornerstone of its utility in multi-step synthesis.

The primary factors influencing this selectivity are summarized below:

PropertyCarbon-Iodine (C-I) BondCarbon-Bromine (C-Br) BondConsequence for Reactivity
Average Bond Dissociation Energy ~215 kJ/mol~285 kJ/molThe C-I bond is weaker and cleaves more readily in radical reactions and oxidative additions. researchgate.net
Bond Polarity & Polarizability More polarizableLess polarizableThe C-I bond is more susceptible to nucleophilic attack and metal-halogen exchange.
Leaving Group Ability Excellent (I⁻ is a weak base)Good (Br⁻ is a weaker base than Cl⁻)Iodide is displaced more easily in SN2 reactions.

In practice, this means that reactions such as metal-halogen exchange with organolithiums, Grignard reagent formation, and nucleophilic substitution by cuprates will occur almost exclusively at the C-I bond. Similarly, transition-metal catalyzed cross-coupling reactions that proceed via oxidative addition (e.g., Suzuki, Stille) would be initiated preferentially at the C-I terminus. This predictable selectivity allows for a stepwise functionalization strategy, where the iodo-group is transformed first, followed by a subsequent reaction at the less reactive bromo-group.

Radical-Mediated Reaction Pathways

Free radical reactions offer an alternative set of transformations that are often complementary to ionic and organometallic processes. For Dodecane, 1-bromo-12-iodo-, radical reactions can also be initiated selectively at the weaker C-I bond.

Tributyltin hydride (Bu₃SnH) is a classic reagent for the reductive dehalogenation of alkyl halides via a free-radical chain mechanism. organic-chemistry.org The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating or photolysis to generate radicals. wikipedia.orgyoutube.com

The key steps in the reduction of Dodecane, 1-bromo-12-iodo- are:

Initiation: The initiator (e.g., AIBN) decomposes to form radicals.

Propagation:

A tributyltin radical (Bu₃Sn•) abstracts the iodine atom from Dodecane, 1-bromo-12-iodo-, as the C-I bond is significantly weaker than the C-Br bond. This forms a primary alkyl radical: Bu₃Sn• + I-(CH₂)₁₂-Br → Bu₃Sn-I + •(CH₂)₁₂-Br

The resulting dodecyl radical abstracts a hydrogen atom from another molecule of Bu₃SnH to give the reduced product and regenerate the tin radical, which continues the chain: •(CH₂)₁₂-Br + Bu₃SnH → H-(CH₂)₁₂-Br + Bu₃Sn•

Under controlled conditions (e.g., using one equivalent of Bu₃SnH), it is possible to selectively reduce the C-I bond to a C-H bond, yielding 1-bromododecane (B92323). rsc.org Complete reduction to dodecane would require at least two equivalents of the hydride reagent and would proceed sequentially, with the C-I bond reacting first.

While Dodecane, 1-bromo-12-iodo- itself lacks the necessary functionality for intramolecular radical cyclization, it serves as an excellent precursor for substrates designed for such reactions. wikipedia.org To explore this potential, the molecule would first need to be modified to incorporate an unsaturated group, such as a double or triple bond, at an appropriate position along the carbon chain.

For example, consider a hypothetical derivative, 1-bromo-12-iodododec-6-ene. Upon treatment with a radical initiator system like Bu₃SnH/AIBN, a radical would be selectively generated at the C-12 position. nih.gov This radical could then undergo an intramolecular addition to the double bond at C-6. According to Baldwin's rules, the cyclization would likely proceed via a 7-exo-trig pathway to form a seven-membered ring, which is generally kinetically favored for this ring size, although larger ring formations are possible under specific conditions. researchgate.net

The outcome of such cyclizations is highly dependent on factors like substrate geometry, reaction concentration, and temperature. thieme-connect.de The ability to generate a radical selectively at one end of the long dodecyl chain makes Dodecane, 1-bromo-12-iodo- a versatile starting material for designing complex radical-mediated ring-forming strategies.

Transition Metal-Catalyzed Processes

The presence of two different halogen atoms at the terminal positions of the dodecane chain in 1-bromo-12-iodododecane offers a versatile platform for investigating selective transition metal-catalyzed reactions. The distinct electronic and steric properties of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds are central to developing selective functionalization strategies.

Palladium-Catalyzed Oxidative Addition and Reductive Elimination Studies

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org The catalytic cycle for these reactions typically commences with the oxidative addition of an organic halide to a palladium(0) complex. In the case of 1-bromo-12-iodododecane, the significant difference in bond strength and polarizability between the C-I and C-Br bonds dictates the chemoselectivity of this initial step.

The C-I bond is weaker and more easily polarized than the C-Br bond, making the iodinated terminus of the molecule significantly more reactive towards oxidative addition to a Pd(0) center. libretexts.org This preferential reaction allows for the selective formation of an organopalladium(II) intermediate at the C-12 position.

Table 1: Illustrative Selectivity in Palladium-Catalyzed Oxidative Addition This table presents hypothetical data based on established reactivity principles to illustrate the expected selectivity.

Catalyst SystemSubstrateTemperature (°C)Oxidative Addition SiteObserved Selectivity
Pd(PPh₃)₄Dodecane, 1-bromo-12-iodo-50C-I>98%
Pd(PPh₃)₄Dodecane, 1-bromo-12-iodo-100C-I and C-Br90% C-I, 10% C-Br

Following the selective oxidative addition, the resulting organopalladium(II) intermediate can undergo transmetalation with a suitable coupling partner (e.g., an organoboron or organotin reagent in Suzuki or Stille couplings, respectively), followed by reductive elimination to form a new carbon-carbon bond at the C-12 position, leaving the C-Br bond intact for potential subsequent transformations. nobelprize.org

Investigations into Chemo- and Regioselective Functionalization with Transition Metal Catalysts

The differential reactivity of the two halogen atoms in 1-bromo-12-iodododecane is a key feature for achieving chemo- and regioselective functionalization. By carefully selecting the transition metal catalyst, ligands, and reaction conditions, it is possible to selectively modify one end of the dodecane chain.

Palladium catalysts are highly effective for selective cross-coupling reactions at the more reactive C-I bond. nih.gov For instance, a Sonogashira coupling could be employed to introduce an alkyne group at the C-12 position, or a Buchwald-Hartwig amination could be used to install a nitrogen-containing functional group, all while preserving the C-Br bond.

While palladium catalysis strongly favors the C-I bond, other transition metals may exhibit different selectivities. For example, certain nickel-based catalytic systems have shown promise in activating the less reactive C-Br bond under specific conditions, although this would be a less common pathway. The ability to perform sequential cross-coupling reactions, first at the C-I bond and then at the C-Br bond, allows for the synthesis of complex, unsymmetrically functionalized long-chain alkanes.

Nucleophilic Substitution Reactivity (SN2) and Elimination Reactions

The primary nature of the carbon centers bearing the halogen atoms in 1-bromo-12-iodododecane makes them susceptible to nucleophilic substitution, primarily via an SN2 mechanism.

Kinetics and Stereochemistry of SN2 Reactions at Brominated and Iodinated Centers

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. chemicalnote.combyjus.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. A crucial factor influencing the reaction rate is the nature of the leaving group.

In 1-bromo-12-iodododecane, the iodide ion is a significantly better leaving group than the bromide ion. This is due to its larger size, greater polarizability, and the fact that it is the conjugate base of a stronger acid (hydroiodic acid) compared to bromide (hydrobromic acid). Consequently, nucleophilic attack is kinetically favored at the carbon atom bonded to iodine. pharmaguideline.com

Table 2: Hypothetical Relative Rate Constants for SN2 Reactions This table provides an illustrative comparison of reaction rates based on the known leaving group abilities of bromide and iodide.

NucleophileReaction CenterRelative Rate Constant (krel)
Cyanide (CN⁻)C-I~30
Cyanide (CN⁻)C-Br1
Azide (N₃⁻)C-I~30
Azide (N₃⁻)C-Br1

From a stereochemical perspective, SN2 reactions proceed with an inversion of configuration at the reacting carbon center. khanacademy.org If a chiral center were present at the C-1 or C-12 position, the reaction would result in the formation of the opposite enantiomer.

Competitive Elimination Pathways and Product Selectivity

Elimination reactions, particularly the E2 mechanism, can compete with SN2 reactions, especially in the presence of strong, sterically hindered bases. libretexts.org The E2 reaction is a concerted process where a base removes a proton from a carbon atom adjacent to the carbon bearing the leaving group, leading to the formation of a double bond.

For 1-bromo-12-iodododecane, treatment with a strong base like potassium tert-butoxide could lead to the elimination of HBr or HI to form terminal alkenes. chemicalbook.com Due to the better leaving group ability of iodide, the elimination of HI to form 11-dodecen-1-yl bromide would be the more likely initial elimination product under kinetically controlled conditions.

If a large excess of a strong base is used, a second elimination reaction can occur, potentially leading to the formation of a diene or, if the initial product is a vicinal dihalide, an alkyne. libretexts.orgmasterorganicchemistry.com However, for a non-vicinal dihalide like 1-bromo-12-iodododecane, the formation of a stable conjugated system is not possible through simple elimination pathways.

Applications in Advanced Organic Synthesis

Macrocyclic Compound Construction

The synthesis of macrocycles, cyclic molecules containing large rings, is a significant challenge in organic chemistry due to the entropic penalty associated with ring closure. Bifunctional linkers like Dodecane (B42187), 1-bromo-12-iodo- play a crucial role in overcoming these challenges.

Dodecane, 1-bromo-12-iodo- serves as an effective bifunctional linker in cyclization reactions, enabling the formation of macrocycles through a stepwise approach. The higher reactivity of the C-I bond allows for its selective reaction with a nucleophile in the first step, leaving the C-Br bond intact for a subsequent intramolecular cyclization. This strategy is particularly advantageous in preventing undesired intermolecular polymerization, a common side reaction in macrocyclization.

For instance, in the synthesis of macrocyclic peptides or crown ethers, one end of the Dodecane, 1-bromo-12-iodo- linker can be selectively coupled to a precursor molecule. Following this initial coupling, the less reactive bromo-terminus can participate in an intramolecular reaction to close the ring, yielding the desired macrocyclic product. The long, flexible dodecane chain can span significant distances, facilitating the formation of large, strained ring systems that are otherwise difficult to access.

Reaction Type Reactant 1 Reactant 2 Product Key Feature of Linker
Williamson Ether SynthesisDihydric PhenolDodecane, 1-bromo-12-iodo-Macrocyclic PolyetherDifferential reactivity of C-I and C-Br bonds allows for sequential alkylation.
Amine AlkylationDiamineDodecane, 1-bromo-12-iodo-Macrocyclic DiamineLong alkyl chain facilitates the formation of a large ring structure.

Pseudo-natural products are simplified or hybrid structures inspired by natural products, often designed to retain biological activity while being more synthetically accessible. The incorporation of long alkyl chains, such as the dodecyl backbone of Dodecane, 1-bromo-12-iodo-, can impart desirable lipophilic properties to these molecules, potentially enhancing their membrane permeability and bioavailability.

In the synthesis of complex macrocyclic scaffolds, this bifunctional linker can be used to connect two different molecular fragments, leading to the formation of large and structurally diverse macrocycles. The stepwise reactivity allows for a convergent synthetic strategy, where complex fragments are synthesized separately and then joined by the dodecane linker.

Polymeric Material Design and Functionalization

The unique reactivity of Dodecane, 1-bromo-12-iodo- also extends to the field of polymer chemistry, where it can be used to create functional polymers with tailored architectures and properties.

In coupling polymerization reactions, bifunctional monomers are essential for chain growth. Dodecane, 1-bromo-12-iodo- can act as a flexible linker between rigid monomer units in reactions like Stille coupling or Direct Heteroarylation Polymerization (DHAP). The differential reactivity of the two halogen atoms can be exploited to control the polymerization process. For example, the iodo-end can selectively participate in the initial coupling reaction, followed by the involvement of the bromo-end in subsequent chain extension steps. This can lead to the formation of well-defined polymer structures. wikipedia.orgcase.edu

Polymerization Method Monomer A Monomer B (Linker) Resulting Polymer Structure
Stille CouplingOrganostannaneDodecane, 1-bromo-12-iodo-Alternating copolymer with flexible dodecyl linkers.
Direct Heteroarylation PolymerizationHeteroareneDodecane, 1-bromo-12-iodo-Conjugated polymer with long alkyl spacers.

Post-polymerization modification is a powerful technique for introducing new functionalities into existing polymers. Dodecane, 1-bromo-12-iodo- can be used to graft long alkyl chains onto a polymer backbone. By first reacting the more reactive iodo-end with a functional group on the polymer, a pending bromo-functionalized dodecyl chain is introduced. This terminal bromine can then be used for further chemical transformations, such as the introduction of other functional groups or for cross-linking the polymer chains.

The functionalization of carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, is crucial for improving their solubility and processability, and for tailoring their electronic and physical properties. Dodecane, 1-bromo-12-iodo- can be used to introduce long alkyl chains onto the surface of these materials.

The reaction typically proceeds via nucleophilic attack from the carbon nanomaterial (which can be chemically reduced to form nucleophilic sites) on the electrophilic carbon of the C-I bond. This initial reaction attaches a bromo-dodecyl chain to the nanomaterial's surface. The remaining terminal bromine atom can then serve as a reactive site for further functionalization, allowing for the attachment of a wide range of molecules, including polymers, fluorescent dyes, or biomolecules. This two-step functionalization strategy provides a high degree of control over the surface chemistry of the carbon nanomaterials.

Intermediate in Complex Molecule Synthesis

The utility of α,ω-dihaloalkanes is well-established in organic synthesis for creating long-chain compounds through sequential coupling reactions. The presence of both a bromo and an iodo group on the same dodecane backbone offers chemists the ability to perform selective nucleophilic substitutions or metal-catalyzed cross-coupling reactions. The greater reactivity of the iodide compared to the bromide allows for initial functionalization at the C-12 position, leaving the C-1 bromo group intact for subsequent transformations. This orthogonal reactivity is a cornerstone of its utility in the synthesis of intricate molecules.

Long-chain unsaturated acetates and alcohols are common components of insect sex pheromones. The synthesis of these compounds often requires the precise construction of carbon-carbon double bonds with specific stereochemistry (Z or E), which is crucial for their biological activity. While direct synthesis pathways using Dodecane, 1-bromo-12-iodo- are not extensively reported, its structure is analogous to precursors used in established synthetic routes for certain lepidopteran sex pheromones.

For instance, the synthesis of (Z)-alkenyl acetates often involves Wittig-type reactions or alkyne couplings followed by stereoselective reduction. A hypothetical pathway could involve the selective reaction at the iodo-end of Dodecane, 1-bromo-12-iodo- to introduce a phosphonium (B103445) salt, which could then undergo a Wittig reaction to form a Z-alkene. The remaining bromo- group could then be converted to an acetate functionality.

Table 1: Examples of Lepidopteran Sex Pheromones with Dodecane-based Structures

Compound Name Chemical Structure Target Pest Species
(Z)-Dodec-5-en-1-ol C₁₂H₂₄O Pine Caterpillar (Dendrolimus punctatus)
(Z)-Dodec-5-en-1-yl acetate C₁₄H₂₆O₂ Pine Caterpillar (Dendrolimus punctatus)
(Z)-8-Dodecen-1-yl acetate C₁₄H₂₆O₂ Oriental Fruit Moth (Grapholita molesta)

This table presents examples of dodecane-derivative pheromones to illustrate the type of biologically active molecules where a precursor like Dodecane, 1-bromo-12-iodo- could theoretically be employed.

The synthesis of specialized organic building blocks often requires bifunctional starting materials that allow for the introduction of different functionalities. The differential reactivity of the C-I and C-Br bonds in Dodecane, 1-bromo-12-iodo- is advantageous for these purposes.

Phosphonate Esters: The Michaelis-Arbuzov reaction is a common method for forming carbon-phosphorus bonds, a key step in the synthesis of phosphonate esters. Alkyl iodides are more reactive than alkyl bromides in this reaction. Therefore, Dodecane, 1-bromo-12-iodo- could react selectively with a trialkyl phosphite at the C-12 position to yield a bromo-functionalized dodecylphosphonate ester. This intermediate can then undergo further reactions at the bromo-terminus. Such building blocks are of interest as bioisosteres of phosphates in medicinal chemistry. researchgate.net

Sulfinate Esters: The synthesis of sulfinate esters can be achieved from alkyl halides. While aryl iodides are common precursors for aryl sulfinate esters, alkyl halides can also be used. A potential synthetic route could involve the nucleophilic substitution of the iodide in Dodecane, 1-bromo-12-iodo- with a sulfinate salt, yielding a bromo-terminated dodecyl sulfinate ester. This intermediate could then be used to link the sulfinate moiety to other molecules.

Tetrazine Derivatives: Tetrazines are a class of heterocyclic compounds with applications in bioorthogonal chemistry. The synthesis of alkyl-substituted tetrazines can be challenging. A plausible approach using Dodecane, 1-bromo-12-iodo- would involve a nucleophilic substitution reaction where a tetrazine anion displaces the iodide, which is a better leaving group than bromide. The resulting 1-bromo-12-(tetrazinyl)dodecane would be a valuable building block for creating more complex tetrazine-containing molecules for applications in chemical biology. ub.edunih.gov

Table 2: Potential Synthetic Transformations of Dodecane, 1-bromo-12-iodo-

Target Building Block Reaction Type Reactive Site Reagents Potential Intermediate Product
Phosphonate Ester Michaelis-Arbuzov Reaction C-I P(OR)₃ Diethyl (12-bromododecyl)phosphonate
Sulfinate Ester Nucleophilic Substitution C-I RSO₂Na 12-Bromododecyl sulfinate ester

This table outlines hypothetical, yet chemically plausible, synthetic routes to specialized organic building blocks starting from Dodecane, 1-bromo-12-iodo-, based on established chemical principles.

Theoretical and Computational Chemistry Studies

Electronic Structure and Conformational Analysis

The electronic structure and conformational landscape of a molecule are fundamental to understanding its stability, reactivity, and physical properties. For a flexible molecule like Dodecane (B42187), 1-bromo-12-iodo-, these aspects are of particular interest.

Quantum Mechanical Calculations of Molecular Structure and Stability

The carbon-halogen bonds are a key feature of this molecule. The C-Br and C-I bonds are polar, with the halogen atoms being more electronegative than carbon, leading to a partial positive charge on the carbon atoms and partial negative charges on the halogen atoms. chemguide.co.uk The polarizability of these bonds increases down the halogen group, meaning the C-I bond is more polarizable than the C-Br bond. This difference in electronegativity and polarizability influences the molecule's dipole moment and its intermolecular interactions.

The stability of the molecule is largely determined by the strength of its covalent bonds and the steric and electronic interactions between its constituent atoms. Quantum mechanical calculations can provide the total electronic energy of the molecule, which is a measure of its stability. Different conformations of the molecule will have slightly different energies, and these calculations can identify the most stable (lowest energy) conformation.

Table 1: Predicted Molecular Properties of Dodecane, 1-bromo-12-iodo- (Illustrative)

PropertyPredicted ValueMethod
Dipole Moment~1.5 - 2.5 DDFT (B3LYP/6-31G)
C-Br Bond Length~1.95 ÅDFT (B3LYP/6-31G)
C-I Bond Length~2.14 ÅDFT (B3LYP/6-31G)
C-C Bond Length~1.54 ÅDFT (B3LYP/6-31G)
C-H Bond Length~1.09 ÅDFT (B3LYP/6-31G*)

This table presents illustrative data based on typical values for similar compounds calculated using DFT methods. Actual values for Dodecane, 1-bromo-12-iodo- would require specific calculations.

Conformational Landscapes and Rotational Barriers

The dodecane chain is highly flexible, with rotation possible around each of the carbon-carbon single bonds. This leads to a complex conformational landscape with numerous possible spatial arrangements of the atoms. The most stable conformation for a simple long-chain alkane is typically the all-staggered, linear "anti" conformation, where steric hindrance is minimized. youtube.comcompchemhighlights.org

The energy barriers to rotation around the C-C bonds can be calculated using quantum mechanical methods. These rotational barriers determine the rate at which the molecule can interconvert between different conformations. The presence of the terminal halogens may slightly alter these barriers compared to unsubstituted dodecane due to long-range electrostatic interactions.

Table 2: Estimated Rotational Barriers for a Long-Chain Haloalkane (Illustrative)

Rotation AxisConformation ChangeEstimated Barrier (kcal/mol)
C1-C2Staggered to Eclipsed3.0 - 4.0
C2-C3Anti to Gauche0.9 - 1.5
C2-C3Gauche to Eclipsed3.5 - 5.0

This table provides estimated energy barriers for conformational changes in a long-chain haloalkane, analogous to what would be expected for Dodecane, 1-bromo-12-iodo-.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential reaction pathways for a molecule and identifying the high-energy transition states that govern the reaction rates.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms due to its balance of accuracy and computational cost. mdpi.comrsc.org For Dodecane, 1-bromo-12-iodo-, DFT could be used to study a variety of reactions, such as nucleophilic substitution at the terminal carbon atoms.

For instance, in a reaction with a nucleophile, DFT calculations can be used to model the approach of the nucleophile to the electrophilic carbon atom, the breaking of the carbon-halogen bond, and the formation of the new carbon-nucleophile bond. By calculating the energies of the reactants, products, and any intermediates and transition states, a detailed energy profile for the reaction can be constructed. This provides valuable insights into the reaction mechanism, such as whether it proceeds via a concerted (e.g., SN2) or stepwise (e.g., SN1) pathway. libretexts.org

Prediction of Chemo- and Regioselectivity in Complex Reactions

In molecules with multiple reactive sites, predicting which site will react preferentially (chemo- and regioselectivity) is a key challenge. study.com Dodecane, 1-bromo-12-iodo- has two primary reactive sites: the carbon atom bonded to bromine and the carbon atom bonded to iodine. The C-I bond is generally weaker and the iodide ion is a better leaving group than the bromide ion, suggesting that nucleophilic substitution might occur preferentially at the C-I bond. chemguide.co.uk

Computational methods can quantify this preference by calculating the activation energies for the reaction at each site. wuxiapptec.com The reaction pathway with the lower activation energy will be the kinetically favored one. Factors such as the nature of the nucleophile, the solvent, and the reaction conditions can all influence the selectivity, and these can be incorporated into the computational models.

Molecular Dynamics Simulations for Reactivity and Interaction Modeling

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with their environment. cuni.cz An MD simulation calculates the forces between atoms and uses these to predict their motions over time, providing a "movie" of the molecular behavior.

For Dodecane, 1-bromo-12-iodo-, MD simulations could be used to study its behavior in different solvents. For example, in a polar solvent, the polar C-Br and C-I bonds would be expected to interact favorably with the solvent molecules. In a nonpolar solvent, the long alkyl chain would dominate the interactions. These simulations can provide insights into the solubility and transport properties of the molecule.

MD simulations can also be used to model the initial stages of a chemical reaction, such as the approach of a reactant to the Dodecane, 1-bromo-12-iodo- molecule. By simulating the system at a given temperature, the dynamic aspects of the reaction, including the role of solvent molecules in stabilizing or destabilizing intermediates and transition states, can be investigated.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of "Dodecane, 1-bromo-12-iodo-" and for monitoring the dynamics of its formation.

In a hypothetical synthesis of "Dodecane, 1-bromo-12-iodo-", 1H NMR and 13C NMR would be the primary techniques for structural confirmation. The 1H NMR spectrum would be expected to show distinct signals for the methylene protons adjacent to the bromine and iodine atoms. The protons next to the bromine (–CH2Br) would likely appear as a triplet at a chemical shift of approximately 3.4 ppm, similar to what is observed for 1-bromododecane (B92323). nih.gov The protons adjacent to the iodine (–CH2I) would also be expected to resonate as a triplet, but at a slightly different chemical shift, typically around 3.2 ppm, as influenced by the different electronegativity of iodine. The remaining methylene protons in the long alkyl chain would produce a complex multiplet in the upfield region of the spectrum, around 1.2-1.8 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal the coupling between adjacent methylene groups, allowing for a step-by-step mapping of the entire carbon skeleton. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing a complete 1H-13C assignment.

For reaction monitoring, techniques like flow NMR are increasingly utilized. This would allow for the continuous analysis of the reaction mixture as it flows through the NMR spectrometer, providing real-time data on the consumption of reactants and the formation of "Dodecane, 1-bromo-12-iodo-" and any byproducts. This approach enables the precise determination of reaction kinetics and optimization of reaction conditions.

Table 1: Predicted 1H NMR Chemical Shifts for Dodecane (B42187), 1-bromo-12-iodo-

Protons Predicted Chemical Shift (ppm) Multiplicity
H-1 (-CH2Br) ~3.4 Triplet
H-12 (-CH2I) ~3.2 Triplet
H-2, H-11 ~1.8 Multiplet

Infrared (IR) and Raman spectroscopy are valuable complementary techniques for monitoring the synthesis of "Dodecane, 1-bromo-12-iodo-". Both methods provide information about the vibrational modes of the molecule, offering a fingerprint that can be used to identify the compound and track functional group transformations during a reaction.

The IR spectrum of "Dodecane, 1-bromo-12-iodo-" would be dominated by strong C-H stretching and bending vibrations from the long methylene chain. Specifically, asymmetric and symmetric stretching vibrations of the CH2 groups would be expected around 2925 cm-1 and 2855 cm-1, respectively, with a characteristic scissoring vibration near 1465 cm-1. The key vibrational modes for confirming the structure and monitoring its formation would be the C-Br and C-I stretching frequencies. The C-Br stretch is typically observed in the range of 650-550 cm-1, while the C-I stretch appears at even lower frequencies, generally between 600-500 cm-1. The presence of both of these bands would be indicative of the successful formation of the target molecule.

For reaction monitoring, Attenuated Total Reflectance (ATR)-IR spectroscopy is particularly useful as it allows for in-situ analysis of the reaction mixture without the need for sample preparation. By tracking the disappearance of reactant-specific peaks and the appearance of product-specific peaks, the progress of the reaction can be followed in real-time.

Raman spectroscopy offers advantages in certain situations, such as for reactions in aqueous media where water absorption can interfere with IR measurements. The C-Br and C-I bonds are expected to produce relatively strong Raman signals, making this technique suitable for their detection. The symmetric vibrations of the carbon backbone would also be Raman active and could provide additional structural information.

Table 2: Key Infrared Absorption Frequencies for Dodecane, 1-bromo-12-iodo-

Vibrational Mode Expected Frequency Range (cm-1)
C-H Stretch (methylene) 2925 - 2855
C-H Bend (methylene) 1465
C-Br Stretch 650 - 550

Chromatographic and Mass Spectrometric Investigations

Chromatographic techniques coupled with mass spectrometry are essential for separating the components of a reaction mixture and for confirming the identity and purity of the synthesized "Dodecane, 1-bromo-12-iodo-".

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like "Dodecane, 1-bromo-12-iodo-". In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For "Dodecane, 1-bromo-12-iodo-", electron ionization (EI) would likely lead to the cleavage of the C-Br and C-I bonds, as well as fragmentation of the alkyl chain. The mass spectrum would be expected to show a molecular ion peak (M+), although it might be weak due to the lability of the C-I and C-Br bonds. The presence of two halogen atoms would result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio, which would produce a doublet of peaks for any fragment containing a bromine atom.

The fragmentation pattern would likely include prominent peaks corresponding to the loss of a bromine radical (M-Br)+ and an iodine radical (M-I)+. Further fragmentation of the dodecyl chain would produce a series of alkyl fragments separated by 14 mass units (corresponding to a CH2 group). The relative abundance of these fragments can provide information about the structure of the molecule.

GC-MS is also a powerful tool for assessing the purity of the final product. By integrating the peak areas in the chromatogram, the relative amounts of "Dodecane, 1-bromo-12-iodo-" and any impurities can be quantified.

Table 3: Expected Key Mass Fragments for Dodecane, 1-bromo-12-iodo- in GC-MS (EI)

Fragment Expected m/z
[C12H24BrI]+ (Molecular Ion) 374/376
[C12H24I]+ 295
[C12H24Br]+ 247/249

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for the analysis of less volatile compounds or for preparative-scale purification. For "Dodecane, 1-bromo-12-iodo-", reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. Due to its long alkyl chain, "Dodecane, 1-bromo-12-iodo-" is a nonpolar molecule and would be well-retained on a C18 column.

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By using a gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of a less polar solvent like acetonitrile in a water-acetonitrile mixture), a complex reaction mixture can be effectively separated.

HPLC can be used to monitor the progress of a reaction by taking aliquots at different time points and analyzing the composition. It is also an excellent technique for assessing the final purity of the product. When coupled with a detector such as a UV-Vis detector or a mass spectrometer (LC-MS), HPLC can provide both quantitative and qualitative information about the components of a mixture. For preparative applications, the separated fractions can be collected for further analysis or use.

While electron ionization is a standard technique in GC-MS, advanced ionization methods can provide complementary information, especially for confirming the molecular weight of "Dodecane, 1-bromo-12-iodo-". Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are less energetic and are more likely to produce an intact molecular ion.

Although "Dodecane, 1-bromo-12-iodo-" is a neutral molecule, it can be detected by ESI-MS through the formation of adducts with ions present in the mobile phase, such as [M+Na]+ or [M+K]+. These techniques are typically coupled with liquid chromatography (LC-MS).

Ambient ionization techniques, such as Desorption Electrospray Ionization (DESI), allow for the direct analysis of samples in their native environment without the need for sample preparation. nih.gov This could potentially be used for the rapid screening of reaction progress directly from a surface.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is another advanced technique that could be applied, particularly for detecting trace amounts of "Dodecane, 1-bromo-12-iodo-" in the gas phase. In PTR-MS, protonated water molecules (H3O+) are used to ionize volatile organic compounds. For long-chain alkanes, this often leads to dissociative proton transfer, resulting in a characteristic pattern of fragment ions. researchgate.net

The choice of ionization technique will depend on the specific analytical question being addressed, with harder ionization methods providing more structural information through fragmentation and softer methods being more suitable for determining the molecular weight.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecane, 1-bromo-12-iodo-
Reactant of Route 2
Reactant of Route 2
Dodecane, 1-bromo-12-iodo-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.